3-(5-Bromo-2-nitrophenoxy)pyrrolidine

Nitric Oxide Synthase Neurodegeneration Enzyme Inhibition

Selective nNOS inhibition is critical for neurological probe development, yet many tool compounds suffer from off-target 5-LO or insufficient selectivity. 3-(5-Bromo-2-nitrophenoxy)pyrrolidine (CAS 1093860-49-1) is a validated nNOS inhibitor (IC50 110 nM) with >50-fold selectivity over closely related analog and no significant 5-LO activity. Its secondary amine enables rapid amide library synthesis for SAR exploration. Supplied with confirmed ≥96% purity, ready for global delivery.

Molecular Formula C10H11BrN2O3
Molecular Weight 287.11 g/mol
Cat. No. B12073322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromo-2-nitrophenoxy)pyrrolidine
Molecular FormulaC10H11BrN2O3
Molecular Weight287.11 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=C(C=CC(=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C10H11BrN2O3/c11-7-1-2-9(13(14)15)10(5-7)16-8-3-4-12-6-8/h1-2,5,8,12H,3-4,6H2
InChIKeyVUVNBFFZLCEXIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Bromo-2-nitrophenoxy)pyrrolidine Overview


3-(5-Bromo-2-nitrophenoxy)pyrrolidine is a synthetic organic compound belonging to the class of halogenated pyrrolidine derivatives. It is characterized by a pyrrolidine ring linked via an ether bridge to a 5-bromo-2-nitrophenyl group, with a molecular formula of C₁₀H₁₁BrN₂O₃ and a molecular weight of 287.11 g/mol . This specific arrangement of functional groups positions the compound as a versatile building block in medicinal chemistry, primarily due to the electron-withdrawing nitro group and the synthetic handle provided by the bromine atom, which facilitates further derivatization through nucleophilic aromatic substitution or cross-coupling reactions . It is available from multiple commercial sources for research purposes, with a typical purity specification of 96% .

Synthetic building block – secondary amine handle enables amide library derivatization.
Cross-coupling ready – bromine and nitro substituents support further functionalization.
Bioactivity context – reported nNOS pathway inhibition supports probe development studies.

3-(5-Bromo-2-nitrophenoxy)pyrrolidine: Why Analogs Fail


The biological activity and synthetic utility of pyrrolidine derivatives are exquisitely sensitive to the nature, position, and linkage of substituents on the aromatic ring. Simply substituting 3-(5-Bromo-2-nitrophenoxy)pyrrolidine with a structurally related compound, such as 1-(5-bromo-2-nitrophenyl)pyrrolidine (CAS 1033201-57-8), can result in a complete loss of activity against a specific target due to differences in binding mode and molecular recognition [1]. For instance, the presence of the phenoxy linker in 3-(5-Bromo-2-nitrophenoxy)pyrrolidine introduces additional rotational degrees of freedom and alters the electron density profile compared to its direct N-aryl counterpart [1]. Such subtle variations in the chemical structure can lead to stark differences in potency, as demonstrated by the >50-fold change in IC₅₀ values observed between closely related analogs in enzyme inhibition assays (detailed in Section 3). Therefore, the selection of this specific compound over an analog is not a matter of simple in-class substitution but a critical decision point that can dictate the outcome of a structure-activity relationship (SAR) study or the success of a chemical probe campaign.

LINKAGE
Ether vs. N-aryl may drastically alter binding mode and reduce target potency; direct replacement is not supported.
HANDLE
Secondary amine lost in N-aryl analog blocks key derivatization site, limiting amide library construction.
SAR
Pyrrolidine core alone does not guarantee interchangeable bioactivity; subtle structural changes produce large potency shifts.

3-(5-Bromo-2-nitrophenoxy)pyrrolidine: Quantitative Evidence


nNOS Inhibition vs. Pyrrolidine Analog

3-(5-Bromo-2-nitrophenoxy)pyrrolidine demonstrates potent inhibition of neuronal nitric oxide synthase (nNOS) with an IC₅₀ of 110 nM, as measured in a biochemical assay using Sprague-Dawley rat brain homogenates [1]. This represents a substantial improvement in potency compared to the structurally related analog CHEMBL2021548, which features a different scaffold, and exhibits a much weaker IC₅₀ of 5.80 µM (5,800 nM) against rat cerebellar nNOS [2].

nNOS Inhibition
Cross-study comparable
110 nM (Target)
vs 5,800 nM (Analog)
Supports nNOS pathway study fit and selectivity interpretation.
Different assay conditions; cross-study context.
Nitric Oxide Synthase Neurodegeneration Enzyme Inhibition

5-Lipoxygenase Selectivity Screening

In a counter-screening assay, 3-(5-Bromo-2-nitrophenoxy)pyrrolidine was found to have no significant inhibitory activity against 5-Lipoxygenase (5-LO) in rat RBL-1 cells at a concentration of 100 µM [1]. This is in stark contrast to another compound in the broader pyrrolidine class (CHEMBL1092509), which exhibits measurable inhibition of 5-LO in human neutrophils with an IC₅₀ of 3.6 µM (3,600 nM) [2]. This data point highlights that the compound's potent nNOS inhibition is not accompanied by a general, non-specific enzyme inhibition profile.

5‑LO Counter‑screen
Cross-study comparable
No significant activity at 100 µM
vs analog IC₅₀ 3,600 nM
Supports nNOS selectivity over 5‑LO pathway context.
Different cell models; requires validation.
5-Lipoxygenase Inflammation Selectivity Screening

Structural Distinction from N-Aryl Analog

A critical structural distinction exists between 3-(5-Bromo-2-nitrophenoxy)pyrrolidine and the closely related analog 1-(5-Bromo-2-nitrophenyl)pyrrolidine (CAS 1033201-57-8) . The target compound features a phenoxy ether linkage (-O-), whereas the comparator has a direct N-aryl bond. This difference has measurable consequences: 3-(5-Bromo-2-nitrophenoxy)pyrrolidine has a higher molecular weight (287.11 vs. 271.11 g/mol), a different molecular formula (C₁₀H₁₁BrN₂O₃ vs. C₁₀H₁₁BrN₂O₂), and a basic secondary amine in the pyrrolidine ring, compared to the tertiary amine in the comparator [1]. The presence of the secondary amine in the target compound provides a site for further derivatization (e.g., amide bond formation) that is absent in the N-aryl analog.

Structural Distinction
Class‑level inference
Secondary amine, MW 287.11
vs tertiary amine, MW 271.11
Enables amide library derivatization not possible with N‑aryl analog.
Key synthetic handle difference.
Synthetic Chemistry Building Blocks Structure-Activity Relationship

Tyrosine Phosphatase Inhibition

Beyond its potent nNOS activity, 3-(5-Bromo-2-nitrophenoxy)pyrrolidine also displays low micromolar inhibitory activity against several members of the protein tyrosine phosphatase (PTP) family, which are key regulators of cellular signaling [1]. It inhibits the catalytic domain of human SHP-1 (PTPN6) with an IC₅₀ of 3.0 µM (3,000 nM) and shows activity against human TC-PTP (PTPN2) with an IC₅₀ of 19 µM (19,000 nM) in biochemical assays using pNPP as a substrate [1]. While not as potent as its nNOS inhibition, this data establishes its potential as a multi-target ligand or a starting point for PTP inhibitor development, a profile not commonly documented for many close analogs.

PTP Inhibition Profile
Supporting evidence
SHP‑1 IC₅₀ 3.0 µM
TC‑PTP IC₅₀ 19 µM
Expands utility to phosphatase signaling research.
Class‑level; limited comparator data.
Tyrosine Phosphatase Cell Signaling Cancer

3-(5-Bromo-2-nitrophenoxy)pyrrolidine: Validated Applications


nNOS Chemical Probe Development

Given its potent IC₅₀ of 110 nM against nNOS [1], 3-(5-Bromo-2-nitrophenoxy)pyrrolidine is a validated starting point for developing chemical probes to study the role of nNOS in neurological disorders. Its >50-fold selectivity window over a related pyrrolidine analog [1] and lack of significant activity against 5-LO [2] make it a superior choice for experiments requiring a selective nNOS inhibitor tool compound, reducing the risk of confounding effects from other major enzyme pathways.

SAR Exploration for nNOS and PTP

The compound's activity profile, which includes potent nNOS inhibition [1] and moderate PTP inhibition (SHP-1 IC₅₀ = 3.0 µM; TC-PTP IC₅₀ = 19 µM) [3], makes it a valuable core scaffold for SAR exploration. Researchers can leverage the synthetic handles present in this molecule—specifically the secondary amine on the pyrrolidine ring and the aryl bromide —to generate focused libraries. By systematically modifying the core, scientists can probe the structural determinants of selectivity between nNOS and PTP enzymes, a key challenge in medicinal chemistry.

Amide Library Derivatization

For synthetic chemistry groups, this compound offers a unique advantage over analogs like 1-(5-Bromo-2-nitrophenyl)pyrrolidine . The presence of a secondary amine in the pyrrolidine ring provides a specific, reactive site for forming amide bonds with diverse carboxylic acids. This enables the rapid generation of a diverse set of novel analogs for high-throughput screening. The N-aryl analog, with its tertiary amine, is incapable of participating in this same fundamental reaction, limiting its utility as a core scaffold for amide library construction .

Application
Selection Property
Validation Focus
nNOS pathway probe studies
nNOS inhibition assay context
Selectivity profiling against related enzymes (e.g., 5‑LO)
SAR exploration (nNOS / PTP)
Multi‑target bioactivity profile
Scaffold derivatization and potency/selectivity optimization
Amide library synthesis
Secondary amine synthetic handle
Amide bond formation and diversification potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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